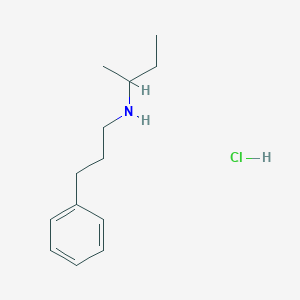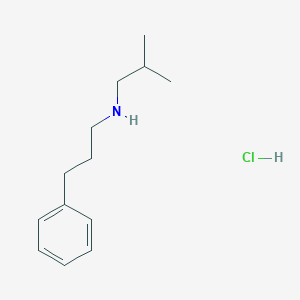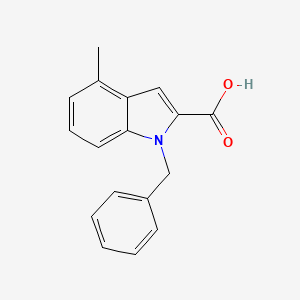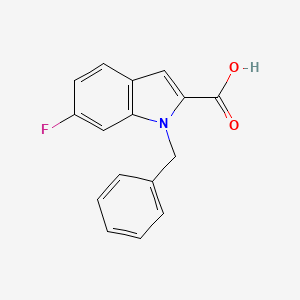![molecular formula C15H26ClN B6344315 (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride CAS No. 1240570-49-3](/img/structure/B6344315.png)
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a chemical compound with the molecular formula C14H23N•HCl. It is a hydrochloride salt of an amine, characterized by the presence of a 2-methylpropyl group and a 4-(2-methylpropyl)phenyl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
科学的研究の応用
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine transport and metabolism in biological systems.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride typically involves the following steps:
Formation of the Amine: The initial step involves the formation of the amine through a nucleophilic substitution reaction. This can be achieved by reacting 4-(2-methylpropyl)benzyl chloride with isobutylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrochloride Salt Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is usually performed in an aqueous or alcoholic solution to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives.
作用機序
The mechanism of action of (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2-Methylpropyl)benzylamine hydrochloride: Similar structure but lacks the additional 4-(2-methylpropyl)phenyl group.
(4-Methylphenyl)methylamine hydrochloride: Contains a methyl group instead of the 2-methylpropyl group.
Uniqueness
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is unique due to the presence of both the 2-methylpropyl and 4-(2-methylpropyl)phenyl groups, which confer distinct chemical and physical properties. These structural features may influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
特性
IUPAC Name |
2-methyl-N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N.ClH/c1-12(2)9-14-5-7-15(8-6-14)11-16-10-13(3)4;/h5-8,12-13,16H,9-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIAGACWRGVDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNCC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)
![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B6344239.png)
![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)
![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)
![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)
![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)

![(butan-2-yl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6344312.png)


